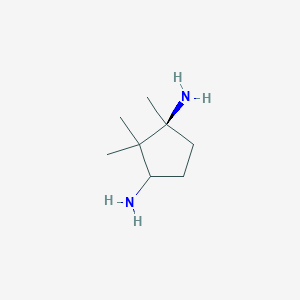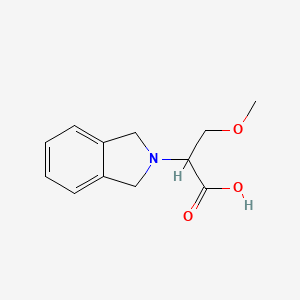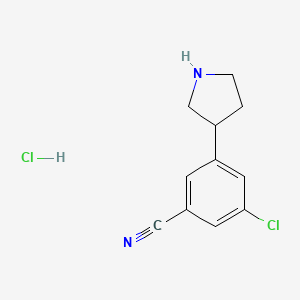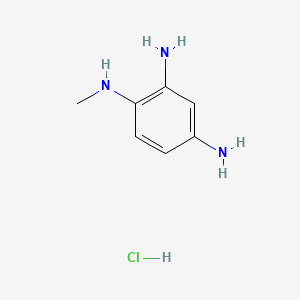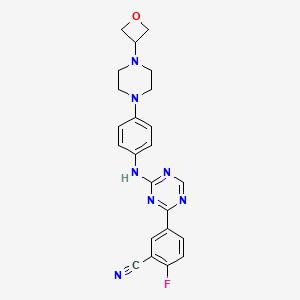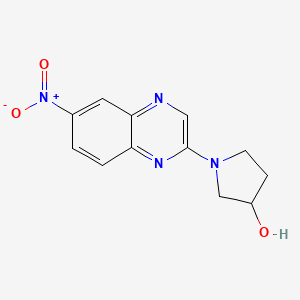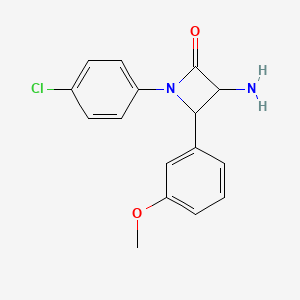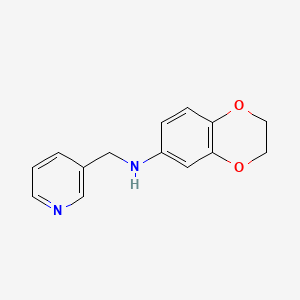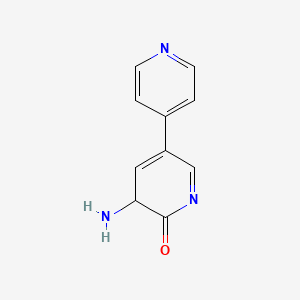![molecular formula C11H9NO3 B14790457 (1R,2R)-2'-Oxospiro[cyclopropane-1,3'-indoline]-2-carboxylic acid](/img/structure/B14790457.png)
(1R,2R)-2'-Oxospiro[cyclopropane-1,3'-indoline]-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-2’-Oxospiro[cyclopropane-1,3’-indoline]-2-carboxylic acid is a unique compound characterized by its spirocyclic structure, which includes a cyclopropane ring fused to an indoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2’-Oxospiro[cyclopropane-1,3’-indoline]-2-carboxylic acid typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the reaction of indoline derivatives with cyclopropane carboxylic acid under specific conditions to form the desired spiro compound. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The use of automated systems and advanced catalytic processes can further enhance the efficiency and reduce the cost of production .
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2’-Oxospiro[cyclopropane-1,3’-indoline]-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
(1R,2R)-2’-Oxospiro[cyclopropane-1,3’-indoline]-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of enzyme mechanisms and as a probe for biological pathways.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of (1R,2R)-2’-Oxospiro[cyclopropane-1,3’-indoline]-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways involved can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-2-(3,4-difluorophenyl)cyclopropane-1-carboxylic acid: This compound shares a similar cyclopropane structure but differs in its functional groups and overall reactivity.
rac-(1R,2R)-2-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid: Another similar compound with variations in the substituents attached to the cyclopropane ring.
Uniqueness
The uniqueness of (1R,2R)-2’-Oxospiro[cyclopropane-1,3’-indoline]-2-carboxylic acid lies in its spirocyclic structure, which imparts distinct chemical and physical properties. This structure allows for unique interactions with biological targets and provides a versatile scaffold for the development of new compounds with tailored properties .
Properties
Molecular Formula |
C11H9NO3 |
|---|---|
Molecular Weight |
203.19 g/mol |
IUPAC Name |
(3R)-2-oxospiro[1H-indole-3,2'-cyclopropane]-1'-carboxylic acid |
InChI |
InChI=1S/C11H9NO3/c13-9(14)7-5-11(7)6-3-1-2-4-8(6)12-10(11)15/h1-4,7H,5H2,(H,12,15)(H,13,14)/t7?,11-/m0/s1 |
InChI Key |
WQBMGVVIMKVWJT-QRIDDKLISA-N |
Isomeric SMILES |
C1C([C@@]12C3=CC=CC=C3NC2=O)C(=O)O |
Canonical SMILES |
C1C(C12C3=CC=CC=C3NC2=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-butyl N-[cis-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]carbamate](/img/structure/B14790387.png)
